4-phenyl-N-(2-phenylphenyl)butanamide
Description
4-Phenyl-N-(2-phenylphenyl)butanamide is a butanamide derivative characterized by a biphenyl group attached to the nitrogen atom. The biphenyl moiety enhances lipophilicity, which may influence bioavailability and receptor-binding efficiency compared to simpler aryl-substituted butanamides .
Properties
IUPAC Name |
4-phenyl-N-(2-phenylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-22(17-9-12-18-10-3-1-4-11-18)23-21-16-8-7-15-20(21)19-13-5-2-6-14-19/h1-8,10-11,13-16H,9,12,17H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRXLXKSZJRUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(2-phenylphenyl)butanamide typically involves the amidation reaction between a butanoic acid derivative and an aniline derivative. One common method involves the reaction of 4-phenylbutanoic acid with 2-phenylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(2-phenylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 4-phenyl-N-(2-phenylphenyl)butanoic acid.
Reduction: 4-phenyl-N-(2-phenylphenyl)butylamine.
Substitution: Various halogenated derivatives depending on the substituent introduced
Scientific Research Applications
4-phenyl-N-(2-phenylphenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-phenyl-N-(2-phenylphenyl)butanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-phenyl-N-(2-phenylphenyl)butanamide to key analogs based on substituent groups, biological activities, and physicochemical properties.
PDE5 Inhibitors with Butanamide Backbones
- 3-Oxo-N-(thiazol-2-yl)butanamide intermediates ():
These compounds exhibit 100% PDE5 inhibition (e.g., compounds 5, 10a, 11b) via docking poses similar to sildenafil. The biphenyl group in this compound may enhance binding affinity due to increased π-π stacking with hydrophobic PDE5 pockets, though this requires validation .
Antimicrobial Butanamides
- 2-Methyl-N-(2'-phenylethyl)-butanamide ():
Disrupts bacterial quorum sensing in Burkholderia glumae. The biphenyl group in the target compound could offer broader antimicrobial activity by penetrating bacterial membranes more effectively, but may reduce solubility .
Agrochemical and Herbicidal Derivatives
- In contrast, the biphenyl group in the target compound lacks electron-withdrawing substituents, suggesting different applications, such as pharmaceuticals over agrochemicals .
Opioid Receptor-Targeting Analogs
- 4-Methoxybutyrylfentanyl ():
An opioid with a methoxyphenyl-piperidinyl structure. The target compound’s biphenyl group lacks the basic nitrogen required for opioid receptor binding, indicating divergent pharmacological pathways .
Heterocyclic-Modified Butanamides
- 4-Phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide ():
The thiadiazole ring enhances metabolic stability and bioactivity. The biphenyl group may similarly improve stability but could increase molecular weight, affecting pharmacokinetics .
Data Tables Summarizing Key Comparisons
Table 1: Structural and Functional Comparison
*Calculated based on (C22H23N3O).
Table 2: Physicochemical Properties
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Key Property Influence |
|---|---|---|---|
| This compound | ~5.2* | <0.1 | High lipophilicity |
| 2-Methyl-N-(2'-phenylethyl)-butanamide | 3.8 | 1.5 | Moderate solubility |
| 4-Methoxybutyrylfentanyl | 4.1 | 0.3 | Balanced lipophilicity |
*Estimated using substituent contributions.
Research Findings and Hypotheses
- Antimicrobial Potential: While biphenyl derivatives are less common in antimicrobial roles, their enhanced membrane permeability could be leveraged against Gram-positive pathogens .
- Synthetic Feasibility : Analogous routes (e.g., ’s Pd/C-catalyzed reactions) may apply, but steric bulk could complicate synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
